2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 2-chlorobenzonitrile with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the triazole ring.
Introduction of the sulfanyl group: The triazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetamide formation: Finally, the triazole-sulfanyl intermediate is reacted with 3,4-dimethylaniline and acetic anhydride to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of other triazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The sulfanyl group can also play a role in modulating the compound’s activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide: This compound has a similar structure but with different substituents on the phenyl rings, which can affect its biological activity and properties.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide:
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and properties compared to other triazole derivatives.
Properties
Molecular Formula |
C24H21ClN4OS |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-16-12-13-18(14-17(16)2)26-22(30)15-31-24-28-27-23(20-10-6-7-11-21(20)25)29(24)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
XPLKUQZFVIMIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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